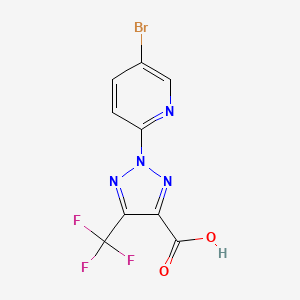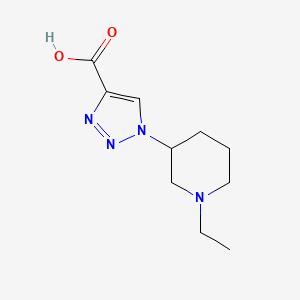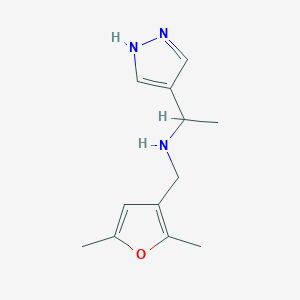![molecular formula C16H17FN6O B11787884 8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11787884.png)
8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one est un composé organique complexe appartenant à la classe des triazolopyrazines. Ce composé présente un intérêt significatif en chimie médicinale en raison de ses propriétés pharmacologiques potentielles. Il se caractérise par la présence d’un noyau triazolopyrazine, d’un groupe fluorobenzyl et d’une fraction aminopyrrolidine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one implique généralement plusieurs étapes :
Formation du noyau triazolopyrazine : Le noyau triazolopyrazine peut être synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés, tels que des dérivés d’hydrazine et des composés carbonylés α,β-insaturés.
Introduction du groupe fluorobenzyl : Le groupe fluorobenzyl peut être introduit par une réaction de substitution nucléophile utilisant un halogénure de fluorobenzyl et un nucléophile approprié.
Attachement de la fraction aminopyrrolidine : La fraction aminopyrrolidine peut être attachée par une réaction d’amination réductrice impliquant un dérivé de pyrrolidine et un agent réducteur approprié.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse susmentionnées afin d’assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de systèmes catalytiques avancés, de réacteurs à flux continu et de plates-formes de synthèse automatisées.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de la fraction aminopyrrolidine, conduisant à la formation de dérivés oxo correspondants.
Réduction : Des réactions de réduction peuvent se produire au niveau du noyau triazolopyrazine, conduisant potentiellement à la formation de dérivés dihydro.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés dans des conditions basiques.
Produits principaux
Oxydation : Dérivés oxo de la fraction aminopyrrolidine.
Réduction : Dérivés dihydro du noyau triazolopyrazine.
Substitution : Divers dérivés substitués du groupe fluorobenzyl.
4. Applications de la recherche scientifique
8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Investigé pour ses activités pharmacologiques potentielles, y compris les propriétés anti-inflammatoires, anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de 8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut exercer ses effets en modulant l’activité de ces cibles, conduisant à des altérations des voies de signalisation cellulaire. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction du contexte biologique spécifique.
Comparaison Avec Des Composés Similaires
Composés similaires
8-(3-Aminopyrrolidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one : Structure similaire mais sans l’atome de fluor.
8-(3-Aminopyrrolidin-1-yl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one : Structure similaire avec un atome de chlore au lieu du fluor.
8-(3-Aminopyrrolidin-1-yl)-2-(2-méthylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one : Structure similaire avec un groupe méthyle au lieu du fluor.
Unicité
La présence du groupe fluorobenzyl dans 8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one confère des propriétés physico-chimiques uniques, telles qu’une lipophilie accrue et un potentiel d’interactions spécifiques avec les cibles biologiques. Cela le distingue de ses analogues et le rend potentiellement plus efficace dans certaines applications.
Propriétés
Formule moléculaire |
C16H17FN6O |
|---|---|
Poids moléculaire |
328.34 g/mol |
Nom IUPAC |
8-(3-aminopyrrolidin-1-yl)-2-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C16H17FN6O/c17-13-4-2-1-3-11(13)9-23-16(24)22-8-6-19-14(15(22)20-23)21-7-5-12(18)10-21/h1-4,6,8,12H,5,7,9-10,18H2 |
Clé InChI |
FIOLBRKZVHZYTE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)C2=NC=CN3C2=NN(C3=O)CC4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787802.png)



![3-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propanoic acid](/img/structure/B11787836.png)



![2-(1-(Benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11787855.png)




![Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one](/img/structure/B11787893.png)
